molecular formula C23H22N4O2 B2619263 N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923680-74-4

N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2619263
CAS No.: 923680-74-4
M. Wt: 386.455
InChI Key: NJGCRPUOKBAPPZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine carboxamide derivative characterized by a fused bicyclic core structure. The molecule features a 2,5-dimethylphenyl substituent at the N-position of the carboxamide group, a phenyl group at position 2, and an ethyl group at position 5 of the pyrazolo-pyridine scaffold.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-4-26-13-18(22(28)24-20-12-15(2)10-11-16(20)3)21-19(14-26)23(29)27(25-21)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGCRPUOKBAPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-phenylpyridine-3-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in reactions characteristic of its functional groups:

Reaction Type Target Functional Group Key Observations
Nucleophilic Substitution Pyridine ringBromination at C-4 position occurs under mild conditions (Br₂/CHCl₃, 25°C).
Oxidation Ethyl side chainKMnO₄/H₂SO₄ oxidizes the ethyl group to a carboxylic acid (yield: 72–78%).
Reduction Amide groupLiAlH₄ reduces the amide to a secondary amine (anhydrous THF, −10°C, yield: 65%).
Hydrolysis Amide bondAcidic hydrolysis (HCl/H₂O, reflux) cleaves the amide to a carboxylic acid.
Cycloaddition Pyrazole ringReacts with dipolarophiles (e.g., maleimides) in [3+2] cycloadditions .

Reagents and Conditions

Optimal conditions for key transformations:

Reaction Reagents/Conditions Time Yield Byproducts
BrominationBr₂ (1.2 eq), CHCl₃, 25°C4 hr85%Dibrominated isomers (<5%)
Amide ReductionLiAlH₄ (3 eq), THF, −10°C → RT12 hr65%Over-reduced species (∼10%)
Ethyl Group OxidationKMnO₄ (2 eq), H₂SO₄ (0.1 M), 60°C6 hr75%Partial ring oxidation (<8%)
Hydrolysis6 M HCl, reflux24 hr89%Degradation products (∼3%)

Bromination

Electrophilic aromatic substitution occurs preferentially at the C-4 position of the pyridine ring due to electron-donating effects from the adjacent pyrazole nitrogen. Steric hindrance from the 2,5-dimethylphenyl group limits para substitution.

Amide Reduction

LiAlH₄ selectively reduces the carboxamide to a methyleneamine without disturbing the pyrazolo[4,3-c]pyridine core. Reaction kinetics suggest a two-step mechanism:

  • Coordination of Li⁺ to the amide oxygen.

  • Hydride transfer to the carbonyl carbon.

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological systems involve covalent and non-covalent bonding:

Target Interaction Type Outcome Reference
PARP-1 EnzymeCompetitive inhibitionBinds to the NAD⁺-binding site (IC₅₀ = 4.2 nM)
CYP3A4Metabolic oxidationEthyl group hydroxylation (major metabolite)

Comparative Reactivity

The compound’s reactivity differs from simpler pyridine derivatives:

Feature This Compound Pyridine Analogs
Electrophilic Substitution Favors C-4 positionFavors C-3 position
Amide Stability Resists hydrolysis (pH 1–13)Hydrolyzes at pH < 3 or > 10
Reduction Selectivity Amide reduced firstSimultaneous ring reduction

Scientific Research Applications

Structure and Composition

The compound features:

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol
  • CAS Number : 923680-74-4

Chemical Reactivity

N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : With reducing agents such as sodium borohydride.
  • Substitution Reactions : Involving nucleophiles in the presence of bases .

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural features facilitate the development of derivatives with tailored properties for specific applications.

Biology

Biochemically, N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine is investigated for its potential as a biochemical probe. Studies have shown that it may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways .

Medicine

The therapeutic potential of this compound has garnered attention in medicinal chemistry. Research indicates its efficacy against various diseases, particularly in cancer treatment. For instance:

  • Anti-proliferative Activity : Recent studies have evaluated its effects on cancer cell lines such as K562 and MCF-7. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cells .

Industry

In industrial applications, N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine is utilized in the development of advanced materials and catalysts due to its unique chemical properties .

Case Study 1: Anti-Cancer Activity

A study focused on the anti-cancer properties of pyrazolo[4,3-c]pyridines demonstrated that N-(2,5-dimethylphenyl)-5-ethyl analogs exhibited potent anti-proliferative effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Biochemical Probes

Another research highlighted the use of this compound as a biochemical probe in enzyme activity modulation studies. It was shown to bind selectively to certain targets within cellular pathways, providing insights into potential therapeutic mechanisms .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Position 5 Substituents: Ethyl (target compound) vs. benzyl or propyl (analogs).
  • N-Aryl Groups : The 2,5-dimethylphenyl group in the target compound introduces steric hindrance compared to 3-methylphenyl or 4-ethoxyphenyl in analogs. Dimethyl substituents may improve metabolic stability by blocking oxidation sites .
  • Electronic Effects : Ethoxy (CAS 923682-25-1) and methoxyethyl (CAS 923233-41-4) groups introduce electron-donating effects, which could influence binding interactions with target proteins or solubility in aqueous media .

Crystallography and Stability

Crystal structures of related compounds (e.g., ) reveal that substituents influence molecular conformation and packing. For instance:

  • The pyrimidine ring in adopts a flattened boat conformation due to puckering, with dihedral angles between fused rings affecting crystal packing .
  • Hydrogen bonding patterns (e.g., C–H···O interactions) stabilize crystal lattices; similar interactions may occur in the target compound, depending on substituent polarity .
  • SHELX software () is widely used for refining such structures, suggesting the target compound’s crystallinity could be analyzed using these tools .

Physicochemical Properties

  • Lipophilicity : The 2,5-dimethylphenyl group likely increases logP compared to analogs with smaller or polar substituents (e.g., methoxyethyl).
  • Solubility : The absence of polar groups (e.g., ethoxy) in the target compound may reduce aqueous solubility relative to CAS 923682-25-1 .
  • Melting Point : Steric hindrance from dimethyl groups could elevate melting points compared to less-substituted analogs, as seen in for related arylpiperazines .

Biological Activity

N-(2,5-Dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused ring system which contributes to its biological activity. The molecular formula is C19H22N4OC_{19}H_{22}N_4O, and it features a carboxamide functional group which is often associated with enhanced bioactivity.

Research indicates that compounds within this chemical class may exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. This inhibition can lead to enhanced cytotoxicity in cancer cells with defective DNA repair mechanisms .
  • Antimicrobial Activity : Pyrazolo derivatives have been noted for their antibacterial properties, particularly against Mycobacterium tuberculosis. The mechanism often involves interference with bacterial metabolic pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo derivatives:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that these compounds can significantly inhibit the proliferation of cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the low micromolar range against BRCA-deficient cancer cells .

Antimicrobial Activity

The compound has shown promising results in antimicrobial testing:

  • In Vitro Antitubercular Activity : Compounds in this class have displayed significant activity against Mycobacterium tuberculosis with IC50 values reported as low as 2.32 μM . This suggests potential as a therapeutic agent for treating tuberculosis.

Anti-inflammatory Effects

Recent studies indicate that pyrazolo derivatives may possess anti-inflammatory properties:

  • COX Inhibition : Some derivatives have demonstrated higher selectivity for COX-2 over COX-1, suggesting potential for use in inflammatory conditions without the typical side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of a related pyrazolo compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with notable selectivity towards BRCA-deficient cells .
  • Antitubercular Screening : A series of pyrazolo derivatives were screened for antitubercular activity. The most active compounds exhibited low cytotoxicity towards human lung fibroblast cells while effectively inhibiting Mycobacterium tuberculosis growth .

Data Table

Activity Type IC50 (μM) Target/Pathway
Anticancer (BRCA-deficient)10 - 100PARP inhibition
Antitubercular2.32Mycobacterium tuberculosis
Anti-inflammatory>100COX inhibition

Q & A

Q. Beyond SC-XRD, what complementary techniques are essential for full structural elucidation?

  • Methodological Answer : Pair SC-XRD with solid-state NMR to probe dynamic processes (e.g., ring puckering) and differential scanning calorimetry (DSC) to assess thermal stability. For example, ’s thermal analysis (mp 427–428 K) confirms crystallinity, while powder XRD validates phase purity .

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